molecular formula C13H21N3O4S2 B14977649 N-[2-(cyclohexylsulfanyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

N-[2-(cyclohexylsulfanyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B14977649
M. Wt: 347.5 g/mol
InChI Key: RZKXQZCLBVHOKJ-UHFFFAOYSA-N
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Description

N-[2-(cyclohexylsulfanyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound with a unique structure that includes a cyclohexylsulfanyl group, a hydroxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexylsulfanyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multiple steps. One common method starts with the reaction of pyridine-2,3-dicarboxylic anhydride with 2-(cyclohexylsulfanyl)ethylamine . This reaction forms an intermediate, which is then further reacted with other reagents to introduce the hydroxy, methyl, and sulfonamide groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar multi-step synthetic routes are employed, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexylsulfanyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfonamide group.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution at the hydroxy group can produce various ethers.

Scientific Research Applications

N-[2-(cyclohexylsulfanyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a ligand in coordination chemistry, forming complexes with metals.

    Biology: The compound’s sulfonamide group suggests potential antibacterial or antifungal properties.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the treatment of infections or inflammatory conditions.

    Industry: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(cyclohexylsulfanyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide and hydroxy groups. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[2-(cyclohexylsulfanyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C13H21N3O4S2

Molecular Weight

347.5 g/mol

IUPAC Name

N-(2-cyclohexylsulfanylethyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C13H21N3O4S2/c1-9-11(12(17)16-13(18)15-9)22(19,20)14-7-8-21-10-5-3-2-4-6-10/h10,14H,2-8H2,1H3,(H2,15,16,17,18)

InChI Key

RZKXQZCLBVHOKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NCCSC2CCCCC2

Origin of Product

United States

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